molecular formula C17H14ClN3O2 B11694758 2-(4-chlorophenoxy)-N'-(1H-indol-3-ylmethylene)acetohydrazide

2-(4-chlorophenoxy)-N'-(1H-indol-3-ylmethylene)acetohydrazide

Cat. No.: B11694758
M. Wt: 327.8 g/mol
InChI Key: LYZSMACMAIGKOD-KEBDBYFISA-N
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Description

2-(4-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and an indole moiety connected via an acetohydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide typically involves the condensation of 4-chlorophenoxyacetic acid hydrazide with indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of cellular processes. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide analogs: Compounds with similar structures but different substituents on the phenoxy or indole rings.

    Indole derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and indole-3-butyric acid.

    Phenoxyacetic acid derivatives: Compounds containing the phenoxyacetic acid moiety, such as 2,4-dichlorophenoxyacetic acid.

Uniqueness

2-(4-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide stands out due to its unique combination of the chlorophenoxy and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H14ClN3O2/c18-13-5-7-14(8-6-13)23-11-17(22)21-20-10-12-9-19-16-4-2-1-3-15(12)16/h1-10,19H,11H2,(H,21,22)/b20-10+

InChI Key

LYZSMACMAIGKOD-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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